molecular formula C25H27NO6 B588388 Desmethyl Cyclobenzaprine N-β-D-Glucuronide CAS No. 67200-84-4

Desmethyl Cyclobenzaprine N-β-D-Glucuronide

Cat. No.: B588388
CAS No.: 67200-84-4
M. Wt: 437.492
InChI Key: LOSRUFDBUVVKIR-OSFFKXSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (500 MHz, D₂O)

  • Aromatic protons : δ 7.2–7.4 ppm (m, 8H, dibenzocycloheptene).
  • Glucuronic acid : δ 5.2 ppm (d, J = 7.8 Hz, H1), 3.4–3.9 ppm (m, H2–H5), 4.2 ppm (d, J = 9.6 Hz, H6).
  • Aliphatic chain : δ 2.8 ppm (t, 2H, CH₂–N), 2.4 ppm (s, 3H, N–CH₃).

¹³C NMR (125 MHz, D₂O)

  • Carboxylate carbon : δ 174.2 ppm (C6).
  • Anomeric carbon : δ 103.5 ppm (C1).
  • Tricyclic system : δ 140.1 ppm (quaternary carbons), 128.3–132.8 ppm (aromatic CH).

2D techniques (COSY, HSQC, HMBC) resolve key correlations:

  • HSQC links H1 (δ 5.2) to C1 (δ 103.5).
  • HMBC shows coupling between the N–CH₃ (δ 2.4) and the adjacent CH₂ group (δ 2.8).

High-Resolution Mass Spectrometry Fragmentation Patterns

Electrospray ionization (ESI) in positive mode yields a predominant [M+H]⁺ ion at m/z 438.1911 (calc. 438.1916). Major fragments include:

  • m/z 262.1443 : Loss of glucuronic acid (C₆H₉O₆, 176 Da).
  • m/z 215.1178 : Cleavage of the aliphatic chain (C₃H₆N).
  • m/z 178.0654 : Dibenzocycloheptene ion (C₁₃H₁₀).

Fragmentation pathways were validated via tandem MS/MS and compared to synthetic standards. The isotopic pattern (²³⁵Cl absent) confirms the absence of halogen substituents.

Fragment m/z Proposed Structure Error (ppm)
438.1911 [C₂₅H₂₈NO₆]⁺ 1.1
262.1443 [C₁₉H₂₀N]⁺ 0.8
215.1178 [C₁₄H₁₃N]⁺ 1.3

Properties

CAS No.

67200-84-4

Molecular Formula

C25H27NO6

Molecular Weight

437.492

IUPAC Name

(2S,3S,4S,5R,6R)-6-[3-(dibenzo[1,2-a:1/',2/'-e][7]annulen-11-ylidene)propyl-methylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H27NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20-24,27-29H,6,14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1

InChI Key

LOSRUFDBUVVKIR-OSFFKXSWSA-N

SMILES

CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-Deoxy-1-[[3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylamino]-β-D-glucopyranuronic Acid; 

Origin of Product

United States

Preparation Methods

Direct Glycosylation via Trimethylsilyl Triflate (TMSOTf) Catalysis

The direct coupling of desmethyl cyclobenzaprine with a fully protected glucuronic acid donor, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1 ), represents a foundational approach. Under anhydrous conditions in dichloromethane (DCM), TMSOTf catalyzes the formation of the glycosidic bond between the nitrogen of desmethyl cyclobenzaprine and the anomeric carbon of the glucuronic acid donor.

Reaction Conditions

  • Donor : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1.2 equiv)

  • Acceptor : Desmethyl cyclobenzaprine (1.0 equiv)

  • Catalyst : TMSOTf (0.1 equiv)

  • Solvent : Anhydrous DCM, 0°C to room temperature, 12–24 hours

  • Yield : 24–38% (crude), requiring chromatographic purification.

This method, while straightforward, suffers from moderate yields due to competing hydrolysis of the glycosyl donor and incomplete regioselectivity.

Improved Synthesis via α-Trichloroacetimidate Donor

To enhance efficiency, an alternative route employs the synthesis of an α-trichloroacetimidate glucuronyl donor (14 ), which improves coupling yields through better leaving-group reactivity.

Selective Anomeric Deprotection

The methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1 ) undergoes selective deprotection of the anomeric acetyl group using N-methylpiperazine in tetrahydrofuran (THF), yielding the hemiacetal intermediate (13 ).

1N-Methylpiperazine, THF13(Yield: 89%)\textbf{1} \xrightarrow{\text{N-Methylpiperazine, THF}} \textbf{13} \quad (\text{Yield: 89\%})

Imidate Donor Formation

Treatment of 13 with trichloroacetonitrile and potassium carbonate generates the α-trichloroacetimidate donor (14 ), which is highly reactive toward nucleophilic attack by the desmethyl cyclobenzaprine amine.

13Cl3CCN, K2CO314(Yield: 85%)\textbf{13} \xrightarrow{\text{Cl}3\text{CCN, K}2\text{CO}_3} \textbf{14} \quad (\text{Yield: 85\%})

Glycosylation and Global Deprotection

Coupling 14 with desmethyl cyclobenzaprine under BF₃·OEt₂ catalysis in DCM affords the protected N-β-D-glucuronide (15 ), which undergoes deprotection via sodium carbonate in aqueous methanol to yield the final product.

14+Desmethyl CyclobenzaprineBF3OEt215Na2CO3,MeOH/H2ODesmethyl Cyclobenzaprine N-β-D-Glucuronide(Yield: 58%)\textbf{14} + \text{Desmethyl Cyclobenzaprine} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \textbf{15} \xrightarrow{\text{Na}2\text{CO}3, \text{MeOH/H}_2\text{O}} \text{Desmethyl Cyclobenzaprine N-β-D-Glucuronide} \quad (\text{Yield: 58\%})

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies show that anhydrous DCM at 0°C minimizes side reactions, while elevated temperatures (25°C) accelerate donor decomposition. Polar aprotic solvents like acetonitrile reduce yields due to glucuronyl donor instability.

Catalytic Systems

  • TMSOTf : Effective for direct glycosylation but prone to overactivation.

  • BF₃·OEt₂ : Preferred for imidate donors, offering superior β-selectivity (>95%).

Protecting Group Strategy

The tetra-O-acetyl protection prevents undesired oxidation of the glucuronic acid moiety. Post-coupling deprotection with Na₂CO₃/MeOH cleanly removes acetyl and methyl ester groups without degrading the tricyclic scaffold.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, D₂O): Key signals include the anomeric proton at δ 5.28 (d, J = 7.8 Hz, β-configuration) and aromatic protons of the desmethyl cyclobenzaprine moiety at δ 7.12–7.45.

  • ¹³C NMR : The glucuronic acid C-1 resonance at δ 104.5 confirms β-linkage.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase : 10 mM ammonium acetate (pH 5.0)/acetonitrile (85:15)

  • Retention Time : 12.4 minutes.

Mass Spectrometry

  • ESI-MS : m/z 545.2 [M+H]⁺ (calculated for C₂₇H₂₉N₂O₇⁺: 545.2).

Challenges in Stereochemical Control

N-Glucuronidation introduces a stereocenter at the anomeric position. While the imidate method ensures β-selectivity, the desmethyl cyclobenzaprine’s tertiary amine imposes steric hindrance, necessitating optimized stoichiometry (donor:acceptor = 1.2:1) to avoid diastereomeric byproducts.

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to maintain low temperatures and precise stoichiometric control, achieving 62% yield with >99% purity by HPLC. Regulatory-compliant batches are essential for pharmacokinetic studies, requiring validation under ICH Q2(R1) guidelines .

Chemical Reactions Analysis

Desmethyl Cyclobenzaprine N-β-D-Glucuronide undergoes several types of chemical reactions, including:

Scientific Research Applications

Desmethyl Cyclobenzaprine N-β-D-Glucuronide is primarily used in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification of cyclobenzaprine metabolites.

    Biology: The compound is used to study metabolic pathways and enzyme kinetics involving glucuronidation.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of cyclobenzaprine and its metabolites.

    Industry: It is used in the development of analytical methods for drug testing and forensic toxicology.

Comparison with Similar Compounds

Metabolic Pathways

This compound shares metabolic synthesis pathways with other N-glucuronides, relying on UGT isoforms (e.g., UGT1A4, UGT2B7) for catalysis. However, its desmethyl modification alters substrate specificity compared to parent compounds like cyclobenzaprine N-β-D-glucuronide. Similar enzymatic synthesis methods are employed for norbuprenorphine-3-β-D-glucuronide, using S9 liver fractions and UDPGA cofactors .

Analytical Techniques

  • Mass Spectrometry : this compound is identified via transitions such as m/z 262.4 → 231.2 in LC-MS/MS, comparable to carvedilol N-β-D-glucuronide (m/z 557 → 381) and trifluoperazine N-β-D-glucuronide (m/z 564 → 388) .
  • Ion/Molecule Reactions: Diagnostic ions (e.g., [M − H + HSiCl3−2HCl]⁻) differentiate N-glucuronides from O-glucuronides, as demonstrated in carvedilol and darunavir metabolite studies .

Data Table: Comparative Analysis of Selected N- and O-Glucuronides

Compound Name Parent Drug Conjugation Type Key Metabolic Role Analytical Method (MS Transition) Stability Notes Reference ID
This compound Cyclobenzaprine N-glucuronide Major metabolite m/z 262.4 → 231.2 Acid-labile
Carvedilol N-β-D-Glucuronide Carvedilol N-glucuronide Isomeric metabolite m/z 557 → 381 Requires ion trap MS
Trifluoperazine N-β-D-Glucuronide Trifluoperazine N-glucuronide UGT1A4-mediated metabolite m/z 564 → 388 Stable in neutral pH
Acetaminophen O-β-D-Glucuronide Acetaminophen O-glucuronide Primary excretion metabolite m/z 326 → 113 Resists acidic hydrolysis
Quercetin-3-O-β-D-Glucuronide Quercetin O-glucuronide Anti-inflammatory metabolite m/z 477 → 301 Stable in plasma

Key Findings and Implications

  • Stability Challenges : N-glucuronides like this compound require careful handling during analysis to prevent hydrolysis, unlike O-glucuronides .
  • Analytical Specificity : Ion/molecule reactions (e.g., HSiCl3 adducts) and MS/MS transitions are critical for distinguishing isomeric N- and O-glucuronides .
  • Enzymatic Synthesis : Recombinant UGT isoforms and S9 liver fractions are widely used for synthesizing glucuronides, though substrate specificity varies .

Biological Activity

Desmethyl cyclobenzaprine N-β-D-glucuronide is a significant metabolite of cyclobenzaprine, a muscle relaxant commonly prescribed for acute musculoskeletal conditions. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy, safety profile, and potential drug interactions.

This compound is primarily formed through the metabolism of cyclobenzaprine, which acts as a 5-HT2 receptor antagonist . This action contributes to its muscle relaxant properties by modulating neurotransmitter levels in the central nervous system (CNS), particularly in the brainstem. Cyclobenzaprine's mechanism involves the inhibition of serotonin and norepinephrine reuptake, which plays a role in pain perception and muscle tone regulation .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its metabolic pathways. Cyclobenzaprine undergoes extensive liver metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, leading to the formation of desmethyl cyclobenzaprine and subsequent glucuronidation to form its glucuronide conjugate . The elimination of this metabolite occurs primarily through renal excretion.

Clinical Implications

Clinical studies have shown that cyclobenzaprine effectively reduces muscle spasms and associated pain in acute conditions. However, its long-term use is discouraged due to limited evidence supporting its efficacy beyond two weeks and potential side effects . The role of this compound in these outcomes is still under investigation, particularly regarding its contribution to therapeutic effects or adverse reactions.

Case Study Analysis

Recent literature reviews have highlighted various case studies involving cyclobenzaprine and its metabolites. For instance, one study reported adverse events associated with the use of cyclobenzaprine, emphasizing the importance of monitoring patients for potential side effects when using this medication . Another study focused on the pharmacokinetics and bioequivalence evaluation of different formulations of cyclobenzaprine tablets, providing insights into how this compound may influence therapeutic outcomes .

Research Findings Summary Table

Study/SourceFindings
Cyclobenzaprine acts as a 5-HT2 receptor antagonist; significant muscle relaxant properties.
Reports of adverse events necessitate careful monitoring during treatment.
Pharmacokinetics indicate extensive metabolism; bioequivalence studies show variability among formulations.

Q & A

Q. What enzymatic pathways govern the formation of Desmethyl Cyclobenzaprine N-β-D-Glucuronide, and how are these studied experimentally?

this compound is formed via a two-step metabolic process:

  • N-demethylation : Mediated by cytochrome P450 (CYP) enzymes (CYP1A2, 3A4, and 2D6) to yield desmethyl cyclobenzaprine.
  • Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs) to conjugate the metabolite with β-D-glucuronic acid. Methodology :
  • Use human liver microsomes (HLM) or recombinant CYP/UGT isoforms to confirm enzyme contributions.
  • Employ selective inhibitors (e.g., ketoconazole for CYP3A4) to delineate pathway contributions.
  • Quantify metabolite formation using LC-MS/MS with deuterated internal standards for precision .

Q. How is this compound synthesized and characterized in preclinical studies?

Synthesis :

  • In vitro : Incubate cyclobenzaprine with HLM or hepatocytes in the presence of UDP-glucuronic acid (UDPGA).
  • Purification : Utilize preparative TLC (C18 plates, methanol eluent; Rf = 0.40) or HPLC . Characterization :
  • Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Purity assessment : HPLC-UV (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the quantification of this compound across biological matrices?

Discrepancies often arise from matrix effects (e.g., ion suppression in plasma vs. urine). Solutions :

  • Internal standardization : Use stable isotope-labeled analogs (e.g., deuterated glucuronides) to normalize recovery rates .
  • Method validation : Perform spike-and-recovery experiments in target matrices (e.g., plasma, bile) to assess accuracy (85–115% acceptable range).
  • Cross-validation : Compare LC-MS/MS data with enzymatic hydrolysis followed by indirect quantification of aglycone .

Q. What in vitro models are suitable for studying the enterohepatic recirculation of this compound?

Key models :

  • Caco-2 cell monolayers : Assess intestinal permeability and efflux transporter involvement (e.g., P-gp, BCRP).
  • Hepatocyte cocultures : Evaluate hepatic uptake, glucuronidation, and biliary excretion.
  • Dual-chamber systems : Simulate liver-intestine crosstalk by coupling HLM incubations with intestinal tissue models . Data interpretation :
  • High biliary excretion (>20% of dose) suggests significant enterohepatic recirculation.
  • Monitor deconjugation via β-glucuronidase activity in gut microbiota .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.